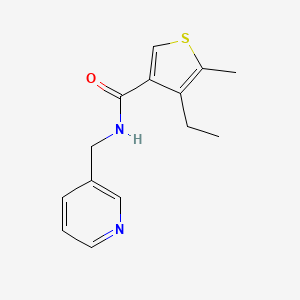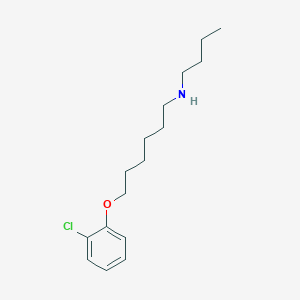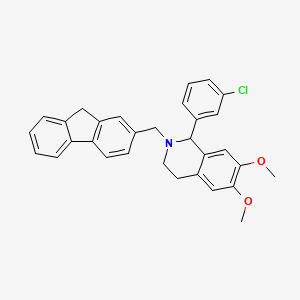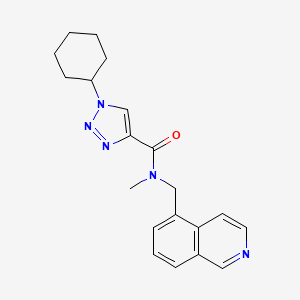![molecular formula C14H18N2O5S B5229662 N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine](/img/structure/B5229662.png)
N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine, also known as NPS 2143, is a small molecule inhibitor of the calcium-sensing receptor (CaSR). It is a potent and selective inhibitor of CaSR, which is a G protein-coupled receptor that plays a crucial role in regulating calcium homeostasis in the body. In recent years, NPS 2143 has gained significant attention in the scientific community due to its potential applications in various areas of research.
作用机制
N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 acts as a competitive antagonist of the CaSR, which is a G protein-coupled receptor that regulates calcium homeostasis in the body. The CaSR is expressed in various tissues, including the parathyroid gland, kidney, bone, and cardiovascular system. Upon activation by extracellular calcium, the CaSR triggers a signaling pathway that leads to changes in intracellular calcium levels and downstream physiological responses. N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 inhibits the CaSR-mediated signaling pathway by binding to the receptor and preventing the activation by extracellular calcium.
Biochemical and Physiological Effects:
N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to have various biochemical and physiological effects, depending on the tissue and cell type. In bone metabolism, N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to increase bone formation by inhibiting the CaSR-mediated signaling pathway that inhibits bone formation. In cardiovascular diseases, N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to reduce blood pressure and improve cardiac function by inhibiting the CaSR-mediated vasoconstriction and hypertrophy. In cancer research, N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to inhibit the CaSR-mediated proliferation and invasion of cancer cells, which suggests its potential as an anti-cancer agent.
实验室实验的优点和局限性
One of the main advantages of using N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 in lab experiments is its high selectivity and potency for the CaSR. This allows for precise and specific modulation of the CaSR-mediated signaling pathway without affecting other pathways. However, one of the limitations of using N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 is its low solubility in aqueous solutions, which can complicate its use in some experiments. Additionally, the specific effects of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 can vary depending on the tissue and cell type, which can affect the interpretation of the results.
未来方向
There are several future directions for the use of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 in research. One potential direction is the use of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 as a therapeutic agent for bone diseases, such as osteoporosis. Another potential direction is the use of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 as a therapeutic agent for cardiovascular diseases, such as hypertension and heart failure. Additionally, the use of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 as an anti-cancer agent is an area of active research, and further studies are needed to determine its potential efficacy and safety in cancer treatment. Finally, the development of more soluble and bioavailable analogs of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 could improve its use in lab experiments and potential therapeutic applications.
合成方法
The synthesis of N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 involves a multi-step process that starts with the reaction of piperidine with chloroacetonitrile to form 4-piperidinylacetonitrile. This intermediate is then reacted with phenylsulfonyl chloride to form 1-(phenylsulfonyl)-4-piperidinylacetonitrile. Finally, the acetonitrile group is replaced with a glycine moiety to form N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143.
科学研究应用
N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been extensively studied in various areas of research, including bone metabolism, cardiovascular diseases, and cancer. In bone metabolism, N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to inhibit the CaSR-mediated signaling pathway, which leads to increased bone formation. In cardiovascular diseases, N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to reduce blood pressure and improve cardiac function by inhibiting the CaSR-mediated vasoconstriction and hypertrophy. In cancer research, N-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}glycine 2143 has been shown to inhibit the CaSR-mediated proliferation and invasion of cancer cells, which suggests its potential as an anti-cancer agent.
属性
IUPAC Name |
2-[[1-(benzenesulfonyl)piperidine-4-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c17-13(18)10-15-14(19)11-6-8-16(9-7-11)22(20,21)12-4-2-1-3-5-12/h1-5,11H,6-10H2,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZULZRIMEIYAHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC(=O)O)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(Benzenesulfonyl)piperidin-4-yl]formamido}acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(1-acetyl-4-piperidinyl)oxy]-N-[(3-ethyl-5-isoxazolyl)methyl]-3-methoxybenzamide](/img/structure/B5229590.png)
![7-(2,5-dimethoxyphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5229596.png)
![3-isopropoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B5229604.png)

![4-chloro-N-(2,5-dichlorophenyl)-3-[(2-methylbenzoyl)amino]benzamide](/img/structure/B5229609.png)


![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5229641.png)
![2,6-bis(4-ethylphenyl)-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindole](/img/structure/B5229648.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5229653.png)
![bis(4-pentylbicyclo[2.2.2]oct-1-yl) spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5229656.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5229672.png)